molecular formula C17H14O4 B1201663 10-Propionyl dithranol CAS No. 75464-10-7

10-Propionyl dithranol

Cat. No. B1201663
Key on ui cas rn: 75464-10-7
M. Wt: 282.29 g/mol
InChI Key: KRTYVWKREPCSNP-UHFFFAOYSA-N
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Patent
US04299846

Procedure details

24.9 g (0,269 moles) propionyl chloride is added, while stirring, to a mixture containing 50.9 g (0,225 moles) anthralin in 1575 ml of benzene and 27.5 ml of pyridine. The reaction mixture is cooked using a return condenser for 20 hours while stirring. The solution is filtered and the filtrate is evaporated dry under a lowered pressure. The residue is crystallized out from acetic acid. Yield 27.6 g (43.5% of the theoretical). M.p.=149°-154° C.
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
50.9 g
Type
reactant
Reaction Step Two
Quantity
1575 mL
Type
solvent
Reaction Step Two
Quantity
27.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:4])[CH2:2][CH3:3].[CH:6]1[CH:7]=[C:8]2[CH2:22][C:16]3[CH:17]=[CH:18][CH:19]=[C:20]([OH:21])[C:15]=3[C:13](=[O:14])[C:9]2=[C:10]([OH:12])[CH:11]=1>C1C=CC=CC=1.N1C=CC=CC=1>[OH:21][C:20]1[C:15]2[C:13](=[O:14])[C:9]3[C:8](=[CH:7][CH:6]=[CH:11][C:10]=3[OH:12])[CH:22]([C:1](=[O:4])[CH2:2][CH3:3])[C:16]=2[CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
24.9 g
Type
reactant
Smiles
C(CC)(=O)Cl
Step Two
Name
Quantity
50.9 g
Type
reactant
Smiles
C=1C=C2C(=C(C1)O)C(=O)C3=C(C=CC=C3O)C2
Name
Quantity
1575 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
27.5 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
while stirring, to a mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 20 hours
Duration
20 h
STIRRING
Type
STIRRING
Details
while stirring
FILTRATION
Type
FILTRATION
Details
The solution is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
dry under a lowered pressure
CUSTOM
Type
CUSTOM
Details
The residue is crystallized out from acetic acid

Outcomes

Product
Name
Type
Smiles
OC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)O)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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